![molecular formula C13H11F3N2O3S B2493609 Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate CAS No. 625371-17-7](/img/structure/B2493609.png)
Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate
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Overview
Description
Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate is a complex organic compound characterized by its trifluoromethyl group and pyridine ring
Mechanism of Action
Target of Action
The compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine. It’s a common motif in biological molecules, drugs, and other organic compounds . The specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
The trifluoromethyl group in the compound is a common motif in pharmaceuticals and agrochemicals, and it often contributes to the biological activity of the compound . The exact mode of action would depend on the specific target and the interactions between the compound and the target.
Biochemical Pathways
The compound might be involved in various biochemical pathways due to the presence of the pyridine ring and the trifluoromethyl group. The exact pathways would depend on the specific target and the biological context .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound would depend on its chemical structure and the biological context. The trifluoromethyl group might enhance the metabolic stability and lipophilicity of the compound .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. It might have various cellular and molecular effects based on its interactions with its target .
Action Environment
The action, efficacy, and stability of the compound might be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The trifluoromethyl group might enhance the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms the carbon-carbon bonds necessary for the pyridine ring. This reaction requires a boronic acid derivative and a suitable palladium catalyst under mild conditions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions often involve halogenated compounds and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyridines or other heterocyclic compounds.
Scientific Research Applications
Inhibition of Enzymatic Activity
Recent studies have highlighted the compound's potential as an inhibitor of human leukocyte elastase (HLE), an enzyme involved in inflammatory responses and tissue remodeling. HLE is implicated in various diseases, including chronic obstructive pulmonary disease and cystic fibrosis. The compound's ability to inhibit this enzyme could lead to therapeutic applications in managing these conditions .
Anticancer Activity
The compound has shown promise in anticancer research. Pyridine derivatives have been extensively studied for their ability to interact with biological targets associated with cancer progression. Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate's structural features may enhance its efficacy against various cancer cell lines, although specific case studies are still required to validate these findings .
Antifungal Properties
Pyridine-based compounds have been explored for their antifungal activities. Preliminary investigations suggest that this compound may exhibit significant antifungal properties, potentially offering a new avenue for treating fungal infections resistant to current therapies .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that integrate various chemical transformations. The methods employed often include:
- Nucleophilic Substitution Reactions : These reactions facilitate the introduction of the sulfanyl group.
- Cyclization Reactions : Essential for forming the pyridine ring structure.
- Functional Group Modifications : Such as introducing cyano and trifluoromethyl groups, which are crucial for enhancing biological activity .
Case Study 1: Inhibition of Human Leukocyte Elastase
A study demonstrated that derivatives similar to this compound effectively inhibited HLE activity in vitro. The results indicated a dose-dependent response, suggesting potential use in treating inflammatory diseases .
Case Study 2: Anticancer Activity Against Breast Cancer Cells
Research involving pyridine derivatives indicated that compounds structurally related to this compound exhibited cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate
Methyl {[6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetate
Uniqueness: This compound stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to similar compounds. Its pyridine core also contributes to its distinct reactivity and biological activity.
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Biological Activity
Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate, identified by CAS number 625371-17-7, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is C13H11F3N2O3S with a molecular weight of 332.30 g/mol. Its structure includes a pyridine ring substituted with cyano and trifluoromethyl groups, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridine have been shown to inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways. Although specific data on this compound is limited, its structural analogs suggest potential efficacy against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
Compounds containing pyridine and thiol groups have been reported to exhibit anti-inflammatory effects. For example, certain derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins . The anti-inflammatory activity can be quantitatively assessed using IC50 values in various in vitro assays.
Case Studies
- In Vitro Studies : A study evaluating similar pyridine derivatives found that they significantly reduced inflammation in murine models, showing a dose-dependent response. The most effective compounds had IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
- Mechanistic Insights : Research into the mechanism of action for related compounds revealed that they might exert their effects by modulating the expression of inflammatory cytokines and inhibiting key signaling pathways such as NF-kB .
Data Summary
Properties
IUPAC Name |
methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3S/c1-7-3-10(13(14,15)16)9(5-17)12(18-7)22-6-8(19)4-11(20)21-2/h3H,4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJMUSSTRIOARH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)CC(=O)OC)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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